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Abstract
GSK3186899 (also known as DDD853651 and DNDI-6899) is a promising preclinical

development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease

caused by Leishmania donovani.[1][2][3] This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and preclinical data of

GSK3186899. The development of this compound stemmed from a phenotypic screening hit

and involved extensive optimization to balance potency, solubility, and metabolic stability.[1][2]

[3] Initially developed by GlaxoSmithKline (GSK) in collaboration with the University of Dundee,

its continued development is now being led by the Drugs for Neglected Diseases initiative

(DNDi).[4][5]

Discovery and Lead Optimization
The journey to identify GSK3186899 began with a phenotypic screen against Leishmania

donovani, the causative agent of VL.[1][2] The initial hits from this screen, while potent,

suffered from poor solubility and metabolic stability, common hurdles in drug discovery. The

lead optimization program focused on addressing these liabilities while maintaining or

improving anti-leishmanial potency.[1][3]

A key challenge was to modulate the physicochemical properties of the chemical series to

enhance drug-like characteristics. This involved a strategic approach to modify different parts of
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the molecule to improve solubility and reduce metabolic clearance, ultimately leading to a

compound with a suitable profile for in vivo testing.[1] The optimization efforts culminated in the

identification of GSK3186899 as a preclinical candidate.[1][2]

Synthesis
The synthesis of GSK3186899 and its analogues was accomplished through multi-step

synthetic routes. The core of the molecule was constructed through a series of key chemical

transformations. While the full detailed synthesis is extensive, a general overview of the

synthetic strategy is presented below.

Several synthetic schemes were employed to generate the pyrazolopyrimidine core and

introduce the necessary substituents. For instance, one key strategy involved the reaction of a

substituted pyrimidine carbonyl chloride with an appropriate amine to form an amide, followed

by selective displacement of chloro groups with other amines to build the final molecule.[1]

General Synthetic Strategies:

Scheme for Key Amine Intermediates: A foundational step was the synthesis of key amine

intermediates. For example, N-Boc-trans-1,4-cyclohexanediamine was deprotonated and

reacted with a sulfonyl chloride, followed by deprotection to yield the desired amine.[1]

Formation of the Core Structure: Different schemes were utilized to construct the central

pyrazolopyrimidine scaffold. One approach involved the reaction of 5-bromo-2-chloro-4-

methoxypyrimidine with an organometallic reagent and an aldehyde, followed by oxidation to

a ketone.[1] Another route started with 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine,

which underwent oxidation, protection, nucleophilic substitution, Suzuki coupling, and

deprotection to yield the target compounds.[1]

Final Assembly: The final compounds, including GSK3186899, were synthesized by coupling

the key amine intermediates with the elaborated pyrazolopyrimidine core.[1]

Mechanism of Action
Initial investigations into the mode of action of the chemical series revealed a resemblance to

cyclin-dependent kinase (CDK) inhibitors.[1] Further studies have identified the likely target of

GSK3186899 in Leishmania donovani as cell division cycle (cdc)-2-related kinase 12 (CRK12).
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[6] Computational modeling and mutation studies suggest that GSK3186899 binds to the ATP-

binding pocket of CRK12.[6] CRK12 is an essential kinase for the parasite's proliferation, and

its inhibition leads to cell cycle arrest and parasite death.[6] Overexpression of CRK12 and its

cyclin partner, CYC9, has been shown to confer resistance to this class of compounds.[6]

The selectivity of GSK3186899 for the parasite kinase over human orthologues is a critical

aspect of its drug profile. Chemoproteomic profiling has been used to assess the off-target

effects on human kinases.[1]

Below is a diagram illustrating the proposed signaling pathway affected by GSK3186899.
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Caption: Proposed mechanism of action of GSK3186899 in Leishmania donovani.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for GSK3186899 and related

compounds from the optimization process.

Table 1: In Vitro Activity and Physicochemical Properties
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Compound
Ld InMac
pEC50 (µM)

HepG2 pEC50
(µM)

Mouse Liver
Microsomal
Intrinsic
Clearance
(µL/min/mg)

Human Liver
Microsomal
Intrinsic
Clearance
(µL/min/mg)

4 5.8 <4.5 308 100

6 6.7 5.1 550 -

7 6.4 5.0 120 -

8 7.1 5.2 160 33

9 7.2 5.5 60 -

15 7.0 >5.7 <15 <15

GSK3186899 (1) 7.2 >5.7 <15 <15

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Table 2: In Vivo Pharmacokinetics in Mice

Compound
Dose
(mg/kg)

Route Cmax (µM) AUC (µM.h)
Oral
Bioavailabil
ity (%)

15 50 p.o. 1.8 13 16

GSK3186899

(1)
50 p.o. 14 140 50

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these

findings. The following sections outline the key experimental protocols used in the discovery

and characterization of GSK3186899.
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General Chemistry
All chemicals and solvents were sourced from commercial suppliers and used without further

purification unless specified. Reactions that were sensitive to air or moisture were conducted

under an inert atmosphere of argon in oven-dried glassware. The progress of reactions was

monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was

achieved using UV light.[1]

Leishmania donovani Intramacrophage (Ld InMac)
Assay
This phenotypic assay was the primary screen for evaluating the anti-leishmanial activity of the

compounds.

Cell Culture: THP-1 human monocytic cells were used as the host macrophages. The cells

were differentiated into macrophages prior to infection.

Infection: Differentiated THP-1 cells were infected with Leishmania donovani amastigotes.

Compound Treatment: The infected cells were then treated with various concentrations of

the test compounds.

Assay Readout: After a set incubation period, the viability of the intracellular amastigotes

was assessed to determine the half-maximal effective concentration (EC50).[1]

Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human liver cancer cell line,

HepG2, to determine their selectivity.

Cell Culture: HepG2 cells were cultured in appropriate media and conditions.

Compound Treatment: Cells were exposed to a range of concentrations of the test

compounds.

Viability Assessment: Cell viability was measured after a defined period to calculate the half-

maximal cytotoxic concentration (EC50).[1]
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Microsomal Stability Assay
The metabolic stability of the compounds was assessed using liver microsomes from mice and

humans.

Incubation: The test compound was incubated with liver microsomes in the presence of

NADPH.

Sampling: Aliquots were taken at various time points.

Analysis: The concentration of the parent compound remaining was quantified by LC-

MS/MS.

Calculation: The rate of metabolism was used to calculate the intrinsic clearance.[1]

In Vivo Efficacy in a Mouse Model of Visceral
Leishmaniasis
The in vivo efficacy of the lead compounds was evaluated in a mouse model of VL.

Infection: BALB/c mice were infected with Leishmania donovani.

Treatment: After the infection was established, the mice were treated with the test compound

or vehicle control, typically via oral gavage, for a specified duration.

Assessment: At the end of the treatment period, the parasite burden in the liver was

determined and compared to the control group to calculate the percentage of inhibition.[1]

Chemoproteomic Profiling
To identify potential human off-targets, chemoproteomic profiling was performed using

Kinobeads.

Cell Lysate Preparation: A protein extract was prepared from a human cell line (e.g., K-562).

Compound Incubation: The cell extract was incubated with the test compound or a vehicle

control (DMSO).
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Kinobeads Pulldown: The mixture was then incubated with Kinobeads, which are broad-

spectrum kinase inhibitors immobilized on a solid support, to capture a significant portion of

the kinome.

Mass Spectrometry: The proteins captured by the beads were identified and quantified by

LC-MS/MS.

Data Analysis: The abundance of each kinase in the compound-treated sample was

compared to the vehicle control to identify kinases that were displaced from the beads by the

test compound, indicating a direct interaction.[1]

Below is a workflow diagram for the discovery process.
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Caption: A simplified workflow of the discovery process for GSK3186899.

Conclusion and Future Directions
GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis, a

neglected tropical disease with a high unmet medical need.[1][2][7] Its discovery is a testament
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to the success of a phenotypic screening approach followed by rigorous medicinal chemistry

optimization to achieve a balanced profile of potency, safety, and drug-like properties. The

identification of CRK12 as its likely target provides a solid foundation for understanding its

mechanism of action and for the potential development of next-generation inhibitors.[6] The

continued development of GSK3186899 by DNDi through clinical trials will be crucial in

determining its ultimate utility as a new oral treatment for this devastating disease.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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